molecular formula C9H13NO2 B1345439 2-(3,3-Dimethylbutyryl)oxazole CAS No. 898759-18-7

2-(3,3-Dimethylbutyryl)oxazole

Cat. No. B1345439
M. Wt: 167.2 g/mol
InChI Key: LJIPEBTUFPMBKT-UHFFFAOYSA-N
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Description

“2-(3,3-Dimethylbutyryl)oxazole” is a chemical compound with the molecular formula C9H13NO2 . It is an oxazole derivative, which is a class of compounds that contain an oxazole ring, a five-membered aromatic ring with one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, often involves the Van Leusen Oxazole Synthesis, which uses tosylmethyl isocyanides (TosMICs) as a key reagent . Other methods include oxidation of oxazolines, rearrangement of aziridine and other heterocyclic rings, and de novo ring-forming reactions .


Molecular Structure Analysis

The molecular structure of “2-(3,3-Dimethylbutyryl)oxazole” consists of a five-membered oxazole ring attached to a 3,3-dimethylbutyryl group . The oxazole ring is a heterocyclic compound containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazoles, including “2-(3,3-Dimethylbutyryl)oxazole”, can undergo various chemical reactions such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

Scientific Research Applications

Organic Synthesis

Oxazoles, including derivatives like 2-(3,3-Dimethylbutyryl)oxazole, are crucial in organic synthesis due to their versatility in forming diverse chemical structures. For example, the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, demonstrates the utility of oxazole derivatives in producing complex molecules (Bagley et al., 2003). Another study showcases the development of a reliable synthetic route to oxazole-containing compounds, highlighting their significance in drug development programs (Rizzo et al., 2000).

Medicinal Chemistry

In medicinal chemistry, oxazole-based compounds, including 2-(3,3-Dimethylbutyryl)oxazole derivatives, are explored for their potential as therapeutic agents. These compounds exhibit a broad spectrum of biological activities due to their ability to interact with various enzymes and receptors. A review on oxazole-based compounds emphasizes their role as anticancer agents, pointing out the chemical diversity and interaction capabilities of oxazoles with biological targets (Chiacchio et al., 2020). Another study on the synthesis and in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives further underscores the therapeutic potential of oxazole derivatives against infectious diseases (Carballo et al., 2017).

Material Science

Oxazole derivatives are also investigated in material science for their optoelectronic properties. A study on the synthesis, characterization, and DFT modelling of 2,4,5-trisubstituted oxazole underlines their importance in understanding and developing new materials with specific electronic and photophysical properties (Kadam et al., 2016).

Future Directions

Oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “2-(3,3-Dimethylbutyryl)oxazole” and other oxazole derivatives will continue to be a significant area of research in the future.

properties

IUPAC Name

3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIPEBTUFPMBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642057
Record name 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethylbutyryl)oxazole

CAS RN

898759-18-7
Record name 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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